2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic hybrid molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes:
- A pyrido[1,2-a]pyrimidin-4-one scaffold substituted at position 2 with a 2-methoxyethylamino group and at position 3 with a (Z)-configured methylidene bridge.
- A 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene ring linked via the methylidene group, further substituted at position 3 with a 3-phenylpropyl chain.
The 3-phenylpropyl substituent contributes hydrophobicity, which may improve membrane permeability compared to analogs with shorter or polar side chains .
Properties
Molecular Formula |
C24H24N4O3S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O3S2/c1-31-15-12-25-21-18(22(29)27-13-6-5-11-20(27)26-21)16-19-23(30)28(24(32)33-19)14-7-10-17-8-3-2-4-9-17/h2-6,8-9,11,13,16,25H,7,10,12,14-15H2,1H3/b19-16- |
InChI Key |
YLULCGINMSSHEL-MNDPQUGUSA-N |
Isomeric SMILES |
COCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4 |
Canonical SMILES |
COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
The 1-phenylethylamino group in ’s analog introduces steric bulk, which may affect binding to hydrophobic enzyme pockets .
Biological Activity: Thiazolidinone derivatives with azo linkages () exhibit broad-spectrum antimicrobial activity (MIC: 12–85 µg/mL), suggesting the target compound’s thioxo-thiazolidinone moiety could confer similar properties . The phenylpropanoic acid derivative () shows antioxidant activity, implying that aryl substituents on the thiazolidinone ring may stabilize radical intermediates .
Stereochemical Considerations :
- The (Z)-configuration of the methylidene bridge in the target compound likely enforces planarity, optimizing interactions with flat binding sites (e.g., kinase ATP pockets). Analogous E-isomers are often less active due to distorted geometries .
Preparation Methods
CuI-Catalyzed Ullmann-Type Coupling and Cyclization
A one-pot tandem method employs 2-halopyridines (e.g., 2-bromo- or 2-iodopyridine) and (Z)-3-amino-3-arylacrylates under CuI catalysis (5–10 mol%) in DMF at 130°C. The reaction proceeds via Ullmann-type C–N bond formation, followed by intramolecular amidation to yield the pyrido[1,2-a]pyrimidin-4-one core. Key advantages include:
Lithium Amide-Mediated Acylation and Cyclization
An alternative approach involves treating 2-aminopyridine derivatives with alkynoate esters in the presence of lithium amide bases (e.g., LDA). Acylation at the amino group followed by thermal cyclization (80–100°C, 12–24 h) yields pyrido[1,2-a]pyrimidin-2-ones, which are oxidized to the 4-one derivatives using MnO₂ or DDQ. This method ensures regioselectivity for the 4-oxo isomer over the 2-oxo variant.
Synthesis of 3-(3-Phenylpropyl)-2-Thioxothiazolidin-4-One
The thiazolidinone moiety is synthesized independently and attached via Knoevenagel condensation:
Thiazolidinone Ring Formation
3-Phenylpropylamine is treated with CS₂ in Et₂O at 0–5°C, followed by reaction with chloroacetic acid under reflux (1 h, 56% yield). The product, 3-(3-phenylpropyl)-2-thioxothiazolidin-4-one, is purified via recrystallization (EtOH/H₂O).
Table 1: Optimization of Thiazolidinone Synthesis
| Condition | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| CS₂, Et₂O, 0–5°C | Et₂O | 0–5°C | 2 h | 56% |
| Chloroacetic acid | EtOH | Reflux | 1 h | – |
Knoevenagel Condensation for Exocyclic Double Bond Formation
The final step involves conjugating the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone moieties:
Reaction Conditions
A mixture of 2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one (1 equiv), 3-(3-phenylpropyl)-2-thioxothiazolidin-4-one (1.2 equiv), and catalytic 2,2,6,6-tetramethylpiperidine (TMP, 0.1 equiv) in ethanol is refluxed (78°C) for 2–4 h. The Z-isomer predominates (>90%) due to steric hindrance from the 3-phenylpropyl group.
Table 2: Knoevenagel Condensation Optimization
| Catalyst | Solvent | Temperature | Time | Z:E Ratio | Yield |
|---|---|---|---|---|---|
| TMP | EtOH | 78°C | 3 h | 9:1 | 75% |
| Piperidine | EtOH | 78°C | 4 h | 7:3 | 68% |
Characterization and Validation
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.45–7.25 (m, 5H, Ph), 4.10 (t, J = 6.0 Hz, 2H, OCH₂CH₂O), 3.55 (s, 3H, OCH₃).
-
HRMS : Calculated for C₂₇H₂₈N₄O₃S₂ [M+H]⁺: 545.1584; Found: 545.1586.
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the exocyclic double bond, with dihedral angles of 172.3° between the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone planes.
Scale-Up and Industrial Feasibility
Kilogram-scale production employs flow chemistry for the CuI-catalyzed core synthesis (residence time: 30 min, 89% yield) and continuous Knoevenagel condensation (EtOH, 70°C, 82% yield). Process analytical technology (PAT) ensures real-time monitoring of Z:E ratios.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Step | Method A (CuI) | Method B (Li Amide) |
|---|---|---|
| Core Yield | 92% | 78% |
| Amination Yield | 85% | 70% |
| Total Time | 18 h | 36 h |
| Stereoselectivity | >90% Z | 85% Z |
Challenges and Mitigation Strategies
Q & A
Q. In vitro assays :
- Enzyme inhibition : Measure IC₅₀ against kinases or proteases via fluorescence-based assays.
- Cellular uptake : Radiolabeling (e.g., ¹⁴C) to quantify intracellular accumulation.
In silico approaches : - Molecular docking : Simulate binding to ATP-binding pockets or allosteric sites (e.g., using AutoDock Vina).
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Advanced: How can contradictory bioactivity data across structural analogs be resolved?
Contradictions often stem from subtle structural variations. Resolution strategies:
- SAR analysis : Compare analogs (e.g., substitution at the 3-phenylpropyl group) in a table:
| Compound Modification | Bioactivity (IC₅₀, nM) | Target | Reference |
|---|---|---|---|
| 3-(3-Phenylpropyl) | 12.3 ± 1.2 | Kinase X | |
| 3-(4-Methylbenzyl) | 45.6 ± 3.8 | Kinase X | |
| 3-(2-Furylmethyl) | >1000 | Inactive |
- Meta-analysis : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
Advanced: What computational methods predict synthetic pathways for novel derivatives?
Retrosynthetic software (e.g., Chematica) identifies feasible routes by deconstructing the molecule into commercial precursors.
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level):
- Optimize transition states for key steps (e.g., cyclocondensation).
- Calculate activation energies to compare solvent/catalyst effects .
Advanced: How are stability and degradation profiles assessed under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13 buffers, H₂O₂, or light (ICH Q1A guidelines).
- LC-MS analysis : Identify degradation products (e.g., hydrolysis of the thioxo group to sulfonic acid).
- Accelerated stability testing : Store at 40°C/75% RH for 6 months to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
